molecular formula C9H11NO5S B6224772 2-methoxy-4-methyl-5-sulfamoylbenzoic acid CAS No. 85805-64-7

2-methoxy-4-methyl-5-sulfamoylbenzoic acid

Cat. No.: B6224772
CAS No.: 85805-64-7
M. Wt: 245.3
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Description

2-Methoxy-4-methyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C9H11NO5S It is a derivative of benzoic acid, characterized by the presence of methoxy, methyl, and sulfamoyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-methyl-5-sulfamoylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-5-methylbenzoic acid.

    Chlorosulfonation: The compound undergoes chlorosulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amination: The sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfamoyl group.

    Purification: The final product is purified through recrystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors are used for the chlorosulfonation and amination steps.

    Catalysts: Catalysts such as copper(I) bromide may be used to enhance reaction efficiency.

    Purification: Industrial purification methods include filtration, distillation, and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2-Methoxy-4-methyl-5-sulfamoylbenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antipsychotic drugs like sulpiride.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4-methyl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It can modulate pathways related to inflammation, microbial growth, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-sulfamoylbenzoic acid: Similar structure but lacks the methyl group.

    4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide: Similar functional groups but different substitution pattern on the benzene ring.

Uniqueness

2-Methoxy-4-methyl-5-sulfamoylbenzoic acid is unique due to the specific arrangement of methoxy, methyl, and sulfamoyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

85805-64-7

Molecular Formula

C9H11NO5S

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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